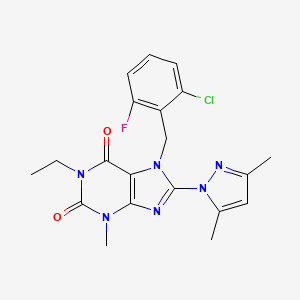
4,4,4-Trifluoro-3-(methylamino)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,4-Trifluoro-3-(methylamino)butanenitrile” is a chemical compound with the CAS Number: 2090138-50-2 . It has a molecular weight of 152.12 and its IUPAC name is 4,4,4-trifluoro-3-(methylamino)butanenitrile . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for “4,4,4-Trifluoro-3-(methylamino)butanenitrile” is 1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4,4,4-Trifluoro-3-(methylamino)butanenitrile” is a liquid at room temperature . It has a molecular weight of 152.12 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4,4-Trifluoro-3-(methylamino)butanenitrile:
Pharmaceutical Intermediates
4,4,4-Trifluoro-3-(methylamino)butanenitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .
Agrochemical Development
This compound is also utilized in the development of agrochemicals, including herbicides and insecticides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, leading to more effective pest control solutions .
Material Science
In material science, 4,4,4-Trifluoro-3-(methylamino)butanenitrile is used to synthesize fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for various industrial applications .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can be used to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties. This makes it a valuable tool for chemists working on the synthesis of complex organic compounds .
Biochemical Research
In biochemical research, 4,4,4-Trifluoro-3-(methylamino)butanenitrile is used to study enzyme interactions and protein modifications. The trifluoromethyl group can act as a probe to investigate the mechanisms of enzyme catalysis and protein-ligand interactions .
Catalysis
In the field of catalysis, this compound can be used as a ligand or a catalyst precursor. Its unique structure can facilitate various catalytic reactions, including those involving carbon-fluorine bond formation, which are crucial in the synthesis of many industrially important chemicals.
These applications highlight the versatility and importance of 4,4,4-Trifluoro-3-(methylamino)butanenitrile in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Sigma-Aldrich BLD Pharm MilliporeSigma Bidepharm Enamine : Sigma-Aldrich : BLD Pharm : MilliporeSigma
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H314, H332, H335 . It also has several precautionary statements including P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered dangerous with GHS02, GHS05, GHS07 pictograms .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-(methylamino)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDZNLPULLRJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(methylamino)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)


![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)



![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)


![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
